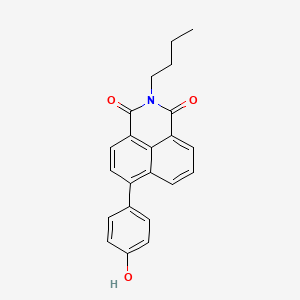
Ugt1A1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ugt1A1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds through the process of glucuronidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ugt1A1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ugt1A1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Ugt1A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glucuronidation process and the role of UGT1A1 in metabolizing various compounds.
Biology: Helps in understanding the biological pathways involving UGT1A1 and its impact on cellular processes.
Medicine: Investigated for its potential in developing therapies for diseases related to UGT1A1 dysfunction, such as Gilbert’s syndrome and certain cancers.
Industry: Utilized in the development of drugs that require modulation of UGT1A1 activity to improve their efficacy and safety profiles .
Wirkmechanismus
Ugt1A1-IN-1 exerts its effects by inhibiting the activity of the UGT1A1 enzyme. This inhibition prevents the glucuronidation of substrates, leading to an accumulation of unconjugated compounds. The molecular targets of this compound include the active site of the UGT1A1 enzyme, where it binds and blocks the enzyme’s catalytic activity. This inhibition can affect various metabolic pathways and has implications for drug metabolism and toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UGT1A3-IN-1: Another inhibitor of the UGT1A family, specifically targeting UGT1A3.
UGT1A4-IN-1: Inhibits UGT1A4 and has similar applications in studying glucuronidation.
UGT2B7-IN-1: Targets UGT2B7, another enzyme involved in glucuronidation.
Uniqueness
Ugt1A1-IN-1 is unique in its specificity for UGT1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to selectively inhibit UGT1A1 without affecting other UGT enzymes allows for more precise investigations into UGT1A1-related pathways and their implications in health and disease .
Eigenschaften
Molekularformel |
C22H19NO3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |
InChI-Schlüssel |
JRXIYIQGSHSLMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















